molecular formula C12H9F3N2O3 B569077 4-Hydroxy-Teriflunomide CAS No. 1058722-45-4

4-Hydroxy-Teriflunomide

Cat. No. B569077
CAS RN: 1058722-45-4
M. Wt: 286.21
InChI Key: WHYQOFDUXDGMTM-KTKRTIGZSA-N
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Description

4-Hydroxy-Teriflunomide is the active metabolite of Leflunomide . It is an immunomodulatory drug that inhibits pyrimidine de novo synthesis by blocking the enzyme dihydroorotate dehydrogenase . It has been used to treat rheumatoid arthritis and was recently approved for multiple sclerosis .


Synthesis Analysis

A novel production process for Teriflunomide has been developed, which involves the reaction of 5-methylisoxazole-4-carboxylic acid with 4-(trifluoromethyl)aniline. This reaction, promoted by EDC, can produce Teriflunomide in over 90% yield . Compared to known methods, this process is reduced to only one step of reaction, free of a chlorinating agent .


Molecular Structure Analysis

The molecular formula of this compound is C12H9F3N2O3 . Its molecular weight is 286.207 . The structure of Teriflunomide has been elucidated by UV, IR, mass spectroscopic analysis, 1H-NMR, and 13C NMR .


Chemical Reactions Analysis

Teriflunomide acts as an immunomodulatory agent by inhibiting pyrimidine synthesis. This is achieved by blocking the activity of dihydroorotate dehydrogenase, preventing pyrimidine synthesis and T and B cell proliferation and function .

Mechanism of Action

The exact mechanism by which Teriflunomide acts in MS is not fully understood. It is known that Teriflunomide prevents pyrimidine synthesis by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase, and this may be involved in its immunomodulatory effect in MS .

Safety and Hazards

Teriflunomide is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

CAS RN

1058722-45-4

Molecular Formula

C12H9F3N2O3

Molecular Weight

286.21

IUPAC Name

(Z)-2-cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide

InChI

InChI=1S/C12H9F3N2O3/c13-12(14,15)7-1-3-8(4-2-7)17-11(20)9(5-16)10(19)6-18/h1-4,18-19H,6H2,(H,17,20)/b10-9-

InChI Key

WHYQOFDUXDGMTM-KTKRTIGZSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C(CO)O)C#N

synonyms

(2Z)-2-Cyano-3,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide

Origin of Product

United States

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